Product packaging for Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)(Cat. No.:CAS No. 33270-70-1)

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)

Cat. No.: B036267
CAS No.: 33270-70-1
M. Wt: 727.6 g/mol
InChI Key: UQBVUBFCSNOSKT-UHFFFAOYSA-M
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Description

Solvent Red 8 is a lipophilic azo dye renowned for its intense red coloration and high solubility in non-polar organic solvents. Its primary research value lies in its application as a vital staining agent for hydrocarbons, oils, waxes, and polymers, enabling researchers to track fluid flow, identify leaks, and assess material compatibility in industrial and engineering contexts. Furthermore, in biological and histological research, Solvent Red 8 is extensively utilized for staining neutral lipids, such as triglycerides and lipoproteins, in frozen tissue sections. Its mechanism of action is based on its high partition coefficient, where the dye molecules preferentially dissolve and accumulate in lipid-rich environments, rendering them visible under a microscope. This property makes it an indispensable tool for studying lipid metabolism, adipose tissue distribution, and the pathophysiology of various metabolic disorders. Researchers also value this compound for its role in prototyping colored products, from plastics to fuels, providing a cost-effective and highly visible marker for R&D processes. We supply Solvent Red 8 with a guaranteed high level of purity and batch-to-batch consistency to ensure reliable and reproducible experimental results for the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H23CrN10O8-3 B036267 Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) CAS No. 33270-70-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium;4-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBVUBFCSNOSKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=CC(=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23CrN10O8-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904371
Record name Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
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Molecular Weight

727.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33270-70-1
Record name EINECS 251-436-5
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(1-), bis[2,4-dihydro-4-[2-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-.kappa.N1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-.kappa.O3]-, hydrogen (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Source European Chemicals Agency (ECHA)
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Synthetic Methodologies and Chemical Transformations of Solvent Red 8

Foundational Reaction Mechanisms in Solvent Red 8 Synthesis

The core synthetic pathway for Solvent Red 8 involves three primary stages: diazotization, azo coupling, and metal complexation.

The initial step in the synthesis of Solvent Red 8 involves the diazotization of a primary aromatic amine, specifically 2-Amino-5-nitrophenol. This reaction converts the amino group (-NH₂) into a diazonium group (-N₂⁺), a highly reactive intermediate essential for subsequent coupling. The process typically employs a direct diazotization method. 2-Amino-5-nitrophenol is particularly amenable to diazotization, a characteristic attributed to the orientation of its nitro group .

The diazotization reaction is carried out under carefully controlled conditions. It generally involves mixing 2-Amino-5-nitrophenol with hydrochloric acid and sodium nitrite (B80452) in an ice-water bath google.com. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the unstable diazonium salt google.com. The resulting diazonium salts are often stabilized, for instance, as double salts with zinc chloride, which can enhance their applicability in subsequent coupling reactions koreascience.kr.

Following diazotization, the diazonium salt derived from 2-Amino-5-nitrophenol undergoes an azo coupling reaction with a pyrazolone (B3327878) derivative, specifically 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction forms the characteristic azo (-N=N-) linkage, creating the monoazo dye precursor to Solvent Red 8 worlddyevariety.com.

Azo coupling reactions are typically performed in a controlled pH environment. Research indicates that a two-phase system can be employed, where the pyrazole (B372694) derivative is dissolved in an organic phase (e.g., methanol) and coupled with the diazonium salt in an aqueous basic solution, such as sodium acetate (B1210297) adjusted to a pH of 6–7 . Alternatively, sodium carbonate can be used as a base for the coupling of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one rsc.org. The pH control is critical as it influences the reactivity of both the diazonium salt and the coupling component, thereby affecting the yield and selectivity of the desired azo dye.

Solvent Red 8 is characterized as a monoazo-chromium complex, meaning the synthesized monoazo dye molecule coordinates with a chromium ion ranbarr.com. This complexation step is vital for achieving the dye's specific properties, including its color and fastness. The process involves converting the monoazo dye into a chromium complex by heating it with a chromium source, such as chromic formate (B1220265) koreascience.krworlddyevariety.com.

The complexation typically occurs in a suitable solvent at elevated temperatures. For instance, the azo dye is heated at approximately 100 °C koreascience.kr or 110 °C for 4 to 5 hours in a solvent like formamide (B127407) or dimethylformamide (DMF) worlddyevariety.com. The resulting complex often forms with a stoichiometry of two monoazo dye molecules coordinating with one chromium ion (2:1 dye to chromium) worlddyevariety.com. Metal complex dyes are known to form strong coordination complexes through groups like hydroxyl, carboxyl, or amino groups present on the organic dye molecule, which bind to transition metal ions such as chromium hermetachem.com. The formation of these complexes involves the creation of bonds with hydroxyl, imine, azo, or carbonyl groups of the dye molecule scirp.org.

Process Optimization for Enhanced Synthetic Efficiency and Purity

The yield and selectivity of azo dye synthesis, including that of Solvent Red 8, are significantly influenced by several reaction parameters. These include temperature, pH, reactant concentrations, and reaction time beilstein-journals.orgucla.edu. For example, maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the diazonium salt, which would negatively impact the yield of the subsequent coupling reaction google.com. Similarly, precise pH control during azo coupling (e.g., pH 6-7) is necessary to ensure optimal reactivity of both the diazonium salt and the pyrazolone coupling component .

The duration and temperature of the chromium complex formation also play a critical role, with typical conditions involving heating at 100-110 °C for 4-5 hours to ensure complete transformation into the desired complex koreascience.krworlddyevariety.com. Deviations from optimal parameters can lead to side reactions, lower yields, and increased impurities. High-throughput experimentation (HTE) and machine learning strategies are increasingly employed to systematically explore and optimize these complex, multidimensional reaction spaces, leading to improved reaction yields beilstein-journals.orgucla.edu.

Table 1: Key Reaction Parameters and Conditions for Solvent Red 8 Synthesis

Synthetic StepKey ReactantsTemperature (°C)pH / Solvent SystemDuration (approx.)
Diazotization 2-Amino-5-nitrophenol, NaNO₂, HCl0-5Ice-water bathNot specified
Azo Coupling Diazonium salt, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneNot specifiedpH 6-7 (aqueous/methanol two-phase system) or Sodium Carbonate in water rsc.orgNot specified
Chromium Complex Formation Monoazo dye, Chromic formate100-110Formamide or DMF4-5 hours koreascience.krworlddyevariety.com

The choice of solvent system profoundly impacts the efficiency and outcome of each synthetic step in the production of Solvent Red 8. Solvents influence various aspects, including reactant solubility, reaction rates, mass transfer, and product isolation and purity rsc.org.

Diazotization: This reaction typically occurs in an aqueous acidic medium, facilitated by the solubility of the amine and nitrite in water google.com.

Chromium Complex Formation: The final complexation step often utilizes high-boiling polar aprotic solvents like formamide or dimethylformamide (DMF) koreascience.krworlddyevariety.com. These solvents provide the necessary environment for the coordination reaction at elevated temperatures and facilitate the formation of the stable chromium complex. The removal of inorganic salts from the dyestuffs can also be more pronounced in DMF solvent koreascience.kr.

The careful selection and optimization of solvent systems throughout the synthesis are crucial for achieving high yields, desired purity, and efficient industrial processes.

Advanced Derivatization Strategies for Modified Solvent Red 8 Structures

Advanced derivatization strategies aim to tailor the molecular architecture of Solvent Red 8 or its precursor ligands to achieve enhanced performance characteristics or expand its application scope. These strategies typically involve modifying the core chromophore or introducing specific functional groups.

Exploration of Alternative Precursors for Structural Variation

The fundamental structure of Solvent Red 8 arises from its specific precursors: 2-Amino-5-nitrophenol and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.gov Research into structural variations often involves altering these starting materials or the coupling components to synthesize analogous azo dyes that can subsequently form metal complexes.

General approaches to synthesizing azo dyes, which form the basis for metal complex dyes, involve the diazotization of an aromatic amine followed by coupling with a suitable component. nih.gov By varying either the diazo component (the aromatic amine) or the coupling component, a diverse range of azo ligands can be generated, leading to structural variations in the final metal complex. For instance, studies have explored the use of substituted phenols, benzoic acid, 6-methoxybenzothiazole, benzothiazole-6-carboxylic acid, and benzimidazole (B57391) derivatives as precursors for various azo metal complexes. researchgate.netscielo.org.mx The synthesis of asymmetrical 1:2 chromium complex azo dyes, where the two ligands coordinating to the chromium ion are different, further exemplifies the potential for structural diversification through alternative precursors. google.com

Table 1: Key Precursors in Azo Dye Synthesis for Structural Variation

Precursor TypeExamples/Role in VariationImpact on Dye Structure
Diazo ComponentAromatic amines with varied substituents (e.g., different nitro- or amino-substituted phenols)Modifies the electronic properties and steric hindrance of one half of the azo ligand.
Coupling ComponentPyrazolones (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one), β-naphthol, acetoacetanilide, substituted phenols, heterocyclic compoundsAlters the electronic and steric environment of the other half of the azo ligand, influencing color and stability.
Asymmetrical LigandsCombining two different monoazo dye ligands for 1:2 complexationCreates hybrid structures with potentially unique properties not achievable with symmetrical complexes. google.com

Introduction of Functional Groups for Targeted Performance Enhancement

The introduction of specific functional groups into the dye molecule is a powerful strategy to fine-tune its properties for targeted applications. The performance of azo dyes, including Solvent Red 8, is significantly influenced by the presence of auxochrome, chromophoric, and solubilizing groups. mdpi.com

One common objective is to enhance solubility in various media. For instance, the incorporation of sulfonated structures can significantly increase water solubility. iwaponline.com While Solvent Red 8 is a solvent dye, modifications to improve its solubility or dispersibility in specific non-aqueous systems or to enable its use in water-based formulations (e.g., water-based wood paints google.com) could involve such functionalization. Patents related to 1:2 chromium complex azo dyes explicitly mention asymmetrical substitution with solubilizing groups to achieve desired properties. google.com

Beyond solubility, functional groups can impact other critical properties. For example, studies have shown that adding different electron-donating or electron-withdrawing substituents to azo-based polymers can effectively increase their thermal conductivity, suggesting a pathway for enhancing thermal performance. acs.org This indicates that strategic placement of functional groups on the aromatic rings of the Solvent Red 8 ligand could lead to improved thermal stability or specific thermal response characteristics.

Table 2: Functional Group Introduction Strategies for Performance Enhancement

Performance TargetFunctional Groups/StrategyMechanism of Enhancement
SolubilitySulfonate (-SO₃H), Carboxylate (-COOH), specific alkyl chains, polyether chainsIncreases polarity or steric bulk to enhance compatibility with various solvents. iwaponline.comgoogle.com
Thermal StabilityElectron-withdrawing groups (e.g., nitro, cyano), rigid structuresModifies electronic distribution and molecular rigidity, increasing resistance to thermal degradation. acs.org
LightfastnessSteric hindrance around azo group, specific electron-donating/withdrawing patternsHinders photo-degradation pathways, stabilizes the chromophore.
Compatibility with ResinsTailored alkyl chains, specific polar groupsImproves miscibility and dispersion within polymer matrices. google.comproductingredients.comiwaponline.com

Investigations into Diverse Metal Coordination Complexes

Solvent Red 8 is inherently a chromium(III) complex, formed with a 1:2 metal-to-ligand ratio, meaning two monoazo dye ligands coordinate to one chromium ion. nih.govproductingredients.comiwaponline.comgoogle.com This pre-metallized nature contributes significantly to its stability and color properties. Investigations into diverse metal coordination complexes involve exploring the formation of similar azo dye complexes with other transition metals or modifying the coordination environment of chromium itself.

Metal-complex dyes are broadly formed by the chelation of transition metal ions, such as chromium (Cr), cobalt (Co), nickel (Ni), copper (Cu), and iron (Fe), with dye molecules acting as ligands. researchgate.netscielo.org.mxsdc.org.ukopenenvironmentalresearchjournal.comekb.egupb.rointernationaljournalcorner.comjmchemsci.comajol.inforesearchgate.netorientjchem.org The choice of metal ion can profoundly influence the resulting dye's color, shade, and fastness properties. For instance, while chromium complexes are known for their excellent fastness, iron-complexed azo dyes have also been synthesized, exhibiting good lightfastness, though sometimes with slightly lower performance compared to their chromium counterparts. sdc.org.uk

Studies have explored the synthesis of 1:2 complexes with various metals. For example, azo dyes based on substituted phenols, thiazole, and pyridine (B92270) have been complexed with Fe(II), Cu(II), Zn(II), Cd(II), Ag(I), Co(II), Ni(II), and Mn(II) ions. researchgate.netscielo.org.mxekb.egjmchemsci.comajol.infoorientjchem.orgscielo.org.mx These investigations often focus on the spectroscopic (UV-Vis, FTIR, NMR) and thermal properties of the resulting complexes, as well as their application performance. researchgate.netekb.egscielo.org.mx The ability to form complexes with different metals provides a pathway to achieve a spectrum of colors and adjust properties like thermal stability and lightfastness, expanding the utility of azo dye systems beyond the specific characteristics of the chromium complex of Solvent Red 8.

Table 3: Metal Ions in Azo Dye Complexation and Their Impact

Metal IonCommon Coordination Ratio (M:L)Typical Color RangeNoteworthy Properties
Chromium (Cr)1:2 (as in Solvent Red 8) iwaponline.comgoogle.comRed, Brown, Green, BlueExcellent lightfastness and thermal stability. sdc.org.uk
Cobalt (Co)1:2 sdc.org.ukupb.roBlue, Green, BrownGood fastness properties, often used with chromium. sdc.org.uk
Iron (Fe)1:2 scielo.org.mxsdc.org.ukscielo.org.mxYellow-brown, Olive-brown, Violet-brown, Black-brownGood lightfastness, though sometimes lower than Cr. sdc.org.uk
Copper (Cu)1:1, 1:2 researchgate.netscielo.org.mxekb.egupb.roorientjchem.orgscielo.org.mxVarious, often green/blue/brown shadesCan enhance wash fastness in some direct dyes. iwaponline.com
Nickel (Ni)1:2 researchgate.netorientjchem.orgscielo.org.mxVariousExplored for optical and thermal properties. researchgate.net
Zinc (Zn)1:2 researchgate.netekb.egajol.infoorientjchem.orgVariousStudied for optical and thermal properties, sometimes showing best retention of refractive index. researchgate.net

Structural Elucidation and Conformational Analysis of Solvent Red 8

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the chemical structure of Solvent Red 8, providing insights into its atomic composition, bonding, and electronic configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for determining the molecular architecture of organic compounds by providing information about the number, type, and connectivity of atoms within a molecule. For Solvent Red 8, which is a chromium complex of a monoazo dye, NMR would primarily focus on the organic ligand portion. While specific ¹H, ¹³C, ¹¹B, ¹⁵N, or ¹⁹F NMR data for Solvent Red 8 itself are not widely reported in public databases, the principles of NMR spectroscopy are fundamental to its characterization.

¹H NMR: This technique would reveal the different types of hydrogen atoms in the organic ligand, their chemical environments, and their coupling relationships, aiding in the assignment of aromatic and aliphatic protons. The presence of hydroxyl protons and those adjacent to the azo linkage or nitro group would exhibit characteristic chemical shifts.

¹³C NMR: This would provide information on the carbon skeleton, distinguishing between aromatic, methyl, and quaternary carbons. The chemical shifts of carbons directly bonded to heteroatoms (nitrogen, oxygen) or involved in the azo system would be particularly informative.

Two-Dimensional NMR (2D NMR): Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC) are crucial for establishing through-bond connectivities between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about spatial proximity between protons, aiding in the determination of stereochemistry and conformation rsc.org.

Metal Complex Considerations: The presence of chromium in Solvent Red 8, being a d³ metal ion, can influence the NMR spectrum. If the chromium center is paramagnetic, it can cause significant line broadening and large chemical shifts, making interpretation challenging. However, many chromium(III) complexes, like Solvent Red 8 which is a monoazo-chromium complex, are diamagnetic, allowing for interpretable NMR spectra of the coordinated ligand ranbarr.com.

Infrared (IR) Spectroscopy: IR spectroscopy has been utilized in the identification of Solvent Red 8 as an azo pigment . For an azo-chromium complex like Solvent Red 8, characteristic absorption bands would be expected:

Azo Group (N=N): While the N=N stretch in azo compounds can be weak or absent in IR, it is often active in Raman spectroscopy.

Hydroxyl Groups (O-H): The presence of phenolic hydroxyl groups, particularly those involved in chelation with the chromium ion, would show broad absorption bands typically in the 3200-3600 cm⁻¹ region.

Nitro Group (NO₂): As Solvent Red 8 contains a nitrophenyl moiety, asymmetric and symmetric stretching vibrations of the nitro group would typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C-H Stretches: Bands in the 3000-3100 cm⁻¹ region for aromatic C-H and out-of-plane bending vibrations in the 700-900 cm⁻¹ region would indicate the substitution patterns of the aromatic rings.

Carbonyl (C=O) and Pyrazolone (B3327878) Ring Vibrations: The pyrazolone ring system contains a carbonyl group, which would exhibit a characteristic stretching frequency, typically around 1650-1700 cm⁻¹. Other ring vibrations would also be present.

Metal-Ligand Vibrations: Low-frequency vibrations related to the chromium-oxygen and chromium-nitrogen bonds within the complex would also be present, although often outside the standard mid-IR range or overlapping with other vibrations.

Raman Spectroscopy: Raman is complementary to IR, often providing strong signals for highly symmetric vibrations and non-polar bonds, such as the N=N azo stretch.

Mass Spectrometry (MS) is a crucial technique for determining the precise molecular weight of Solvent Red 8 and analyzing its fragmentation patterns, which can provide valuable information about its substructures.

Molecular Weight Determination: PubChem reports the molecular weight of Solvent Red 8 as 730.6 g/mol and its exact mass as 730.134013 Da nih.gov. This precise mass corresponds to the intact chromium complex, C₃₂H₂₆CrN₁₀O₈.

Fragmentation Analysis: In mass spectrometry, the molecule is ionized and fragmented. The resulting mass-to-charge (m/z) ratios of the fragments provide a "fingerprint" that can be used to deduce the presence of specific structural units. For azo dyes, common fragmentation pathways involve the cleavage of the azo (N=N) bond, leading to characteristic radical ions or protonated fragments corresponding to the constituent aromatic or heterocyclic moieties chemicalbook.comuni.lu. The presence of a metal center like chromium adds complexity, as metal-ligand bond cleavages can also occur, yielding fragments of the organic ligand.

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for characterizing Solvent Red 8 due to its nature as a dye. This technique probes the electronic transitions within the molecule, which are directly responsible for its color.

Chromophore and Auxochromes: Solvent Red 8 is a monoazo-chromium complex ranbarr.com. The azo (–N=N–) group serves as the primary chromophore, responsible for the absorption of light in the visible region. The conjugated system, including the aromatic rings and the pyrazolone moiety, extends this chromophore. Auxochromes such as hydroxyl (–OH) and nitro (–NO₂) groups, as well as the coordinating chromium ion, further influence the absorption maximum (λmax) and intensity by altering the electronic energy levels.

Absorption Characteristics: As a "brilliant blue light red" or "blue-red" dye, Solvent Red 8 absorbs strongly in the green-yellow region of the visible spectrum ranbarr.comworlddyevariety.comcolorbloomdyes.com. The exact λmax would depend on the solvent environment due to solvatochromic effects researchgate.netthermofisher.com. Metal complex dyes often exhibit intense absorption bands due to metal-ligand charge transfer (MLCT) transitions, in addition to the π-π* transitions of the organic ligand ranbarr.com. While specific λmax for Solvent Red 8 is not widely detailed, similar solvent red dyes show absorption in the visible range, for example, Solvent Red 72 at 447 nm and Solvent Red 26 around 512 nm iteh.aiaatbio.com.

X-ray Diffraction for Solid-State Structural Determination

For Solvent Red 8, X-ray diffraction would be invaluable for:

Confirming Coordination Geometry: Precisely determining how the chromium ion is coordinated by the organic ligand, including the number and type of donor atoms (e.g., oxygen from hydroxyl/pyrazolone, nitrogen from azo). Solvent Red 8 is described as a monoazo-chromium complex, implying specific coordination ranbarr.com.

Resolving Tautomerism: The pyrazolone ring system in the ligand can exist in different tautomeric forms. X-ray diffraction can definitively identify the predominant tautomer in the crystal lattice.

Stereochemical Assignment: If the complex exhibits chirality or specific geometric isomers, X-ray diffraction can unambiguously assign the stereochemistry.

Intermolecular Interactions: Revealing hydrogen bonding networks, π-π stacking, and other intermolecular forces that influence crystal packing and solid-state properties.

Stereochemical and Conformational Studies

Stereochemical and conformational studies investigate the three-dimensional arrangement of atoms in a molecule and its flexibility. For a complex molecule like Solvent Red 8, which is a metal complex of an azo dye, several aspects of stereochemistry and conformation are relevant.

Coordination Isomerism: The chromium ion can adopt various coordination geometries (e.g., octahedral, tetrahedral). The specific arrangement of the ligand(s) around the central chromium atom defines the coordination geometry and can lead to different isomers (e.g., fac vs. mer if multiple ligands are present, or optical isomers if the complex is chiral). Solvent Red 8 is described as a "bis" complex, meaning two organic ligands coordinate to one chromium ion nih.gov. This implies potential for various geometric and optical isomers.

Tautomerism: The pyrazolone ring system in the ligand can undergo tautomerism (e.g., keto-enol tautomerism), which affects the electronic structure and the atoms available for coordination to the metal.

Methods for Study:

NMR Spectroscopy: Beyond basic structural elucidation, advanced NMR techniques like NOESY can provide information about inter-proton distances, which helps in understanding preferred conformations in solution rsc.orgresearchgate.net. Variable-temperature NMR can be used to study conformational interconversions.

Computational Chemistry: Quantum chemical calculations (e.g., Density Functional Theory, DFT) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of complex molecules researchgate.netethz.chnih.govnih.gov. These methods can predict stable conformers, their relative energies, and the energy barriers for interconversion. They can also model the influence of the solvent environment on conformational preferences nih.govnih.gov. For Solvent Red 8, such calculations could predict the most stable coordination geometries and the preferred orientations of the organic ligand around the chromium center.

Spectroscopic Properties and Photophysical Behavior of Solvent Red 8

Electronic Absorption and Emission Characteristics

The electronic absorption and emission characteristics of a dye like Solvent Red 8 are crucial for understanding its color and how it interacts with light.

For organic dyes, electronic absorption spectra typically exhibit bands corresponding to π→π* transitions, which involve the movement of electrons from bonding π orbitals to antibonding π* orbitals upi.edu. These transitions are often associated with high molar absorptivities, indicating strong light absorption upi.edutandfonline.com. The presence of a chromium metal center in Solvent Red 8, forming a monoazo-chromium complex, suggests that its electronic transitions would likely involve charge transfer phenomena within the complex, contributing to its absorption profile ranbarr.com.

While the general principles of absorption for azo dyes are well-understood, specific absorption maxima (λmax) and detailed spectral band shapes for Solvent Red 8 across different solvents were not found in the reviewed literature. Typically, absorption bands are broad due to the superposition of various electronic, vibrational, and rotational transitions within the molecule tandfonline.com.

Fluorescence is a photophysical process where a molecule absorbs light at a particular wavelength and subsequently emits light of a longer wavelength after a brief interval, known as the fluorescence lifetime jmchemsci.com. The energy difference between the absorbed and emitted light manifests as a Stokes shift jmchemsci.comnih.gov. While some azo dyes have been reported to exhibit fluorescence rsc.org, specific investigations into the fluorescence quantum yields, lifetimes, and emission maxima for Solvent Red 8 were not identified in the available research. The presence of an azo group (–N=N–) can sometimes lead to efficient non-radiative decay pathways, potentially quenching fluorescence, although complexation with metals like chromium can influence these photophysical pathways rsc.org.

Solvatochromic Effects on Solvent Red 8 Spectroscopy

Solvatochromism refers to the phenomenon where the absorption and/or emission spectra of a chemical compound change in response to variations in the solvent environment jmchemsci.comacs.org. This effect is particularly pronounced in dyes with significant charge transfer character, such as push-pull systems, where the dipole moment of the molecule changes upon excitation colorantsgroup.comrsc.org.

For many organic dyes, increasing solvent polarity often leads to a "red shift" (bathochromic shift) in the absorption and/or emission spectra, meaning the maximum absorption or emission wavelength shifts to longer wavelengths (lower energy) ranbarr.comupi.edujmchemsci.comrsc.orgcolorantsgroup.comrsc.org. This is known as positive solvatochromism. This phenomenon occurs when a more polar solvent stabilizes the excited state of the dye to a greater extent than its ground state, effectively reducing the energy gap between the two states jmchemsci.comcolorantsgroup.com. The dielectric constant of the solvent, which reflects its ability to reduce the electric field between charges, plays a significant role in these non-specific solute-solvent interactions researchgate.netaip.org.

However, specific quantitative data on the solvatochromic shifts of Solvent Red 8 in various solvents, detailing how its λmax changes with solvent polarity or dielectric environment, were not found in the current body of search results.

Beyond general solvent polarity, specific solute-solvent interactions can profoundly influence spectral shifts. These interactions include hydrogen bonding and dipole-dipole interactions nih.govrsc.orgresearchgate.netacs.orgvalenciacollege.edunih.govresearchgate.net.

Hydrogen Bonding: In hydrogen-bond donating (HBD) solvents (e.g., alcohols, water), hydrogen bonding between the solvent and the dye molecule can lead to specific stabilization of either the ground or excited state, resulting in spectral shifts nih.govrsc.orgresearchgate.netresearchgate.net. For instance, if hydrogen bonding stabilizes the ground state more than the excited state, a blue shift (hypsochromic shift) might occur aip.org. Conversely, if the excited state is more stabilized by hydrogen bonding, a red shift can be observed tandfonline.com.

While these types of interactions are known to influence the spectra of many dyes, specific studies detailing the role of hydrogen bonding or dipole-dipole interactions on the spectroscopic properties of Solvent Red 8 were not identified.

Linear Solvation Energy Relationships (LSERs) and empirical solvent scales are widely used to quantify and disentangle the various contributions of solvent properties to observed spectral shifts znaturforsch.com. These models correlate spectroscopic data (e.g., wavenumber of absorption/emission maxima) with empirical solvent parameters that describe different solvent properties.

Kamlet-Taft Parameters: The Kamlet-Taft equation utilizes parameters such as π* (dipolarity/polarizability), α (hydrogen bond donor acidity), and β (hydrogen bond acceptor basicity) to describe the solvent's ability to interact with the solute znaturforsch.com.

By applying these scales through multiple regression analysis, researchers can estimate the relative contributions of non-specific (polarity/polarizability) and specific (hydrogen bonding) interactions to the solvatochromic behavior of a dye acs.orgznaturforsch.com.

However, no detailed research findings applying LSER or empirical solvent scales specifically to Solvent Red 8 were found in the scope of this review. Such studies would provide quantitative insights into the specific solute-solvent interactions governing its spectral behavior.

Interactive Data Tables: Due to the absence of specific quantitative spectroscopic data (e.g., λmax values in different solvents, fluorescence quantum yields, or solvatochromic shift values) for Solvent Red 8 in the reviewed literature, it is not possible to generate interactive data tables as requested. If such data were available, they would typically be presented in tables detailing absorption and emission maxima, alongside solvent parameters (e.g., dielectric constant, refractive index, Kamlet-Taft parameters) for a range of solvents.

Interactions of Solvent Red 8 with Polymeric and Material Matrices

Mechanistic Studies of Solvent Red 8 Adsorption and Diffusion in Polymers

The interaction of Solvent Red 8 with polymer matrices primarily involves adsorption onto the polymer surface, followed by diffusion into the bulk material. These processes are influenced by the inherent properties of both the dye and the polymer.

Adsorption Kinetics and Intermolecular Forces

Adsorption represents the initial stage of interaction between Solvent Red 8 and a polymer matrix. This phenomenon occurs due to intermolecular forces, predominantly Van der Waals forces, which are weak attractive forces arising from temporary dipoles in molecules. These forces enable Solvent Red 8 molecules to adhere to the polymer surface, initiating the coloration process. sinoshiny.com Beyond Van der Waals forces, weak chemical interactions, such as hydrogen bonding, can also contribute to stabilizing the dye-polymer interaction. This is particularly relevant if the polymer possesses functional groups like hydroxyl or carbonyl groups that can form hydrogen bonds with complementary groups in the Solvent Red 8 molecule. sinoshiny.com

The kinetics of polymer adsorption involve several stages: the transport of polymer molecules from the bulk solution to the surface, their attachment to the surface, and the subsequent unfolding of the polymer chain. wur.nl The rate at which this adsorption occurs is influenced by various factors, including hydrodynamic conditions, the type and molar mass of the polymer, the concentration of the dye, the surface coverage of the polymer, the binding strength between the dye and the polymer, and the quality of the solvent used. wur.nl Research on Solvent Red 135, a dye with similar applications, suggests that its adsorption process is primarily driven by physical forces and is endothermic. ugent.be

Diffusion Rates and Pathways within Polymer Matrices

Diffusion of Solvent Red 8 is generally more rapid in amorphous polymers, such as polycarbonate, due to their more open and disordered molecular arrangement, which provides greater void spaces for dye molecules to penetrate. sinoshiny.com In contrast, semi-crystalline polymers, like polyethylene, present a more challenging environment for dye diffusion. Their crystalline regions act as physical barriers, impeding the movement of dye molecules through tightly packed, ordered structures. sinoshiny.com This differential diffusion can lead to less uniform color distribution in semi-crystalline materials compared to fully amorphous ones. sinoshiny.com

Factors Governing Solvent Red 8 Dispersion and Uniformity in Polymers

Achieving uniform dispersion and consistent color with Solvent Red 8 in polymer systems requires careful consideration of several interconnected factors, including polymer properties, processing conditions, and dye concentration.

Effects of Polymer Molecular Weight and Viscosity on Dye Mobility

The molecular weight of a polymer directly impacts the viscosity of the polymer matrix, which in turn affects the mobility and dispersion of Solvent Red 8. Higher molecular weight polymers typically form more viscous matrices, which can significantly impede the diffusion of Solvent Red 8. sinoshiny.com This reduced mobility often necessitates longer processing times to achieve a satisfactory level of coloration and uniform distribution. sinoshiny.com

An increase in polymer concentration also contributes to increased viscosity due to the formation of entanglements among the polymer chains, further reducing dye mobility. researchgate.net In polymer-rich phases, the local viscosity can become extremely high, effectively reducing the mobility of all species within the matrix, a phenomenon consistent with a glass transition. aip.org The viscosity of polymer solutions is a crucial parameter in various polymer processing techniques, as high viscosity can introduce diffusional limitations that hinder efficient dye incorporation. researchgate.netacs.org

Influence of Processing Temperature on Dye Dispersion and Stability

However, there is an optimal temperature range that must be maintained. Exceeding this range can lead to adverse effects, including the thermal degradation of Solvent Red 8 or the polymer itself. sinoshiny.com Such degradation can result in undesirable color changes or a loss of color intensity. sinoshiny.com Solvent Red 8 generally exhibits good heat resistance, with reported thermal stability up to 160°C and a melting point exceeding 180°C. additivesforpolymer.comsanchiorganics.com For some engineering plastics, dyes are required to withstand temperatures up to 350°C for several minutes during extrusion and injection molding processes. lanxess.com Therefore, selecting an appropriate processing temperature is essential to ensure both efficient dye-polymer interaction and the long-term stability of the colored material. sinoshiny.com Heat stability is a primary criterion for selecting colorants for plastics applications. lanxess.com

Impact of Dye Concentration on Agglomeration and Color Uniformity

The concentration of Solvent Red 8 in a polymer system directly influences the resulting color intensity and other material properties. At lower concentrations, Solvent Red 8 tends to disperse more easily, leading to a more uniform color distribution throughout the polymer matrix. sinoshiny.com As the dye concentration increases, the intensity of the color also increases. sinoshiny.com

However, a critical challenge arises when the dye concentration becomes excessively high: the tendency for dye molecules to agglomerate. sinoshiny.com Agglomeration refers to the clumping together of dye particles, which can have several detrimental effects on the final product. These include a reduction in color uniformity, leading to mottled or streaky appearances, and a potential decrease in the mechanical properties of the polymer. sinoshiny.com Furthermore, significant agglomeration can negatively impact the processability of the polymer mixture. sinoshiny.com For instance, in other dye systems, higher pigment concentrations (e.g., 10 wt%) have been observed to induce a redshift in the absorption spectrum, attributed to closer molecular packing and increased aggregation. The presence of polymers themselves can also influence the size of agglomerates, with increased polymer concentration potentially leading to larger agglomerates due to enhanced particle-particle interactions. sphinxsai.com

Theoretical and Computational Chemistry Approaches for Solvent Red 8

Molecular Dynamics Simulations for Dye-Matrix Interactions

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior over time. This approach is particularly valuable for understanding the interactions between dye molecules and their surrounding environment, or "matrix," which can include solvents, polymers, biological membranes, or other materials acs.orgkaust.edu.samdpi.comresearchgate.netmdpi.com.

Methodology and Insights: In the context of dye-matrix interactions, MD simulations typically involve:

System Setup: Defining the dye molecule (e.g., Solvent Red 8) and the matrix components (e.g., water, organic solvents, polymer chains, lipid bilayers). Force fields, which describe the potential energy of the system based on atomic positions, are crucial for accurate simulations acs.orgkaust.edu.sa. For dyes, specialized force fields or parameterizations (e.g., AMBER-DYES, GAFF) may be employed to account for their specific chemical structures and charge distributions acs.orgkaust.edu.sa.

Simulation Parameters: Running simulations under specific thermodynamic conditions (e.g., constant temperature and pressure, NPT ensemble) for a sufficient duration (nanoseconds to microseconds) to ensure adequate sampling of conformational space acs.orgmdpi.commdpi.com.

Analysis: Extracting various types of data from the simulation trajectories, including:

Interaction Energies: Quantifying the strength of interactions (e.g., Lennard-Jones, electrostatic) between the dye and matrix components kaust.edu.sa.

Structural and Conformational Changes: Observing how the dye molecule's conformation changes within the matrix and how it influences the surrounding environment.

Localization and Orientation: Determining the preferred position and orientation of the dye within a heterogeneous matrix, such as a polymer or membrane mdpi.comresearchgate.netmdpi.com.

Solvation Shell Analysis: Characterizing the arrangement and dynamics of solvent molecules around the dye, providing insights into solvation mechanisms acs.orgmdpi.com.

Diffusion Coefficients: Measuring the mobility of the dye within the matrix.

Charge Fluctuations: Analyzing how the electronic charges on the dye atoms fluctuate due to interactions with the environment, which can impact optical properties acs.org.

While MD simulations are extensively applied to various dyes to understand their behavior in different environments, specific detailed research findings or data tables resulting from molecular dynamics simulations focused solely on Solvent Red 8 and its interactions with various matrices were not identified in the current search. However, the methodology described above is directly applicable for such studies, providing a powerful means to predict and interpret the dye's performance and stability in practical applications.

Conceptual Data Table: Typical MD Simulation Outputs for Dye-Matrix Interactions

Output ParameterDescriptionRelevance for Dye Study
Interaction Energy (kJ/mol)Sum of Lennard-Jones and electrostatic interactions between dye and matrix.Indicates strength of binding/affinity; crucial for dye uptake and retention.
Radial Distribution FunctionProbability of finding matrix atoms at a certain distance from dye atoms.Reveals solvation structure, preferred binding sites, and local environment.
Root Mean Square DeviationMeasure of structural deviation from a reference conformation.Indicates conformational stability of the dye within the matrix.
Diffusion Coefficient (cm²/s)Rate at which the dye moves through the matrix.Relevant for dye mobility, penetration, and release characteristics.
Hydrogen Bond AnalysisNumber and lifetime of hydrogen bonds between dye and matrix.Crucial for understanding specific intermolecular interactions and solubility.

Quantitative Structure-Property Relationship (QSPR) Development for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a cheminformatics approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties unistra.frresearchgate.netrsc.org. The core idea is that the properties of a molecule are a direct consequence of its structure. QSPR models are developed to predict properties of new or untested compounds, thereby reducing the need for extensive experimental measurements and accelerating material design unistra.fr.

Methodology and Applications: The development of a QSPR model typically involves:

Data Collection: Gathering experimental data for a set of compounds with known structures and properties.

Descriptor Generation: Calculating numerical descriptors that represent various aspects of the molecular structure (e.g., topological indices, electronic properties, steric parameters, quantum chemical descriptors) unistra.frresearchgate.net. These descriptors are derived solely from 2D or 3D chemical structures unistra.fr.

Model Building: Employing statistical methods (e.g., Multiple Linear Regression (MLR), Partial Least Squares, Support Vector Machines) or machine learning algorithms (e.g., neural networks) to build a predictive model that correlates the descriptors with the property of interest unistra.frrsc.org.

Model Validation: Assessing the predictive power and robustness of the model using various statistical metrics (e.g., R², Q², RMSE) and external validation sets.

Predictive Capabilities and Challenges: QSPR models can predict a wide range of properties relevant to dyes, including:

Solubility: Predicting the solubility of dyes in various solvents, which is critical for formulation and application rsc.org.

Spectroscopic Properties: Relating structural features to absorption or emission wavelengths.

Partition Coefficients (logP): Indicating hydrophobicity, relevant for environmental fate and biological interactions.

Physicochemical Properties: Such as boiling point, melting point, density, and refractive index researchgate.net.

However, it is important to note that certain structural classes of pigments and dyes can be "difficult to model" using QSPR/QSAR approaches canada.cacanada.ca. This difficulty often arises because these compounds may fall "out of the model domain of applicability," meaning their structural or property parameters are not well represented in the training data used to build the models canada.cacanada.ca. In such cases, "read-across" approaches, using data from structurally similar analogues, may be employed canada.cacanada.ca.

Similar to MD simulations, specific QSPR studies or models developed directly for Solvent Red 8 were not extensively found in the current literature search. However, the principles of QSPR are fundamental to predicting the behavior and optimizing the properties of dye molecules based on their chemical structure.

Conceptual Data Table: Typical QSPR Model Performance Metrics

MetricDescriptionIdeal Value
R² (Coefficient of Determination)Proportion of variance in the dependent variable predictable from the independent variables.Closer to 1
Q² (Cross-validation R²)Measure of the predictive power of the model for new data.Closer to 1
RMSE (Root Mean Squared Error)Standard deviation of the residuals (prediction errors).Closer to 0
MAE (Mean Absolute Error)Average of the absolute differences between predictions and actual observations.Closer to 0

Environmental Fate and Remediation of Solvent Red 8

Adsorption-Based Removal Technologies for Solvent Red 8 from Aqueous Solutions

Adsorption is a widely recognized and effective method for removing dyes from aqueous solutions due to its simplicity, efficiency, and potential for adsorbent regeneration arabjchem.orgmdpi.comwu.ac.th. This technique involves the transfer of dye molecules (adsorbate) from the liquid phase to the surface of a solid material (adsorbent) mdpi.com.

Adsorption Isotherm Modeling

Adsorption isotherm models describe the equilibrium relationship between the amount of adsorbate adsorbed onto the adsorbent and its concentration in the solution at a constant temperature arabjchem.orgacs.org. For dyes like Solvent Red 8, the Langmuir and Freundlich models are commonly employed to interpret experimental data and understand the adsorption mechanism arabjchem.orgwu.ac.thmocedes.orgresearchgate.nettaylors.edu.myfrontiersin.org.

Langmuir Isotherm Model : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites, and no interaction between adsorbed molecules acs.orgtaylors.edu.mywikipedia.org. It is often used to determine the maximum adsorption capacity of an adsorbent arabjchem.orgacs.orgwikipedia.org.

Freundlich Isotherm Model : This model describes multilayer adsorption on heterogeneous surfaces, where the adsorption energy is not constant across all surface sites acs.orgtaylors.edu.myfrontiersin.org. It is applicable to non-ideal adsorption on rough surfaces taylors.edu.my.

While specific Langmuir or Freundlich isotherm parameters for Solvent Red 8 are not universally reported in the provided search results, studies on similar dyes demonstrate the applicability of these models. For instance, the adsorption of Congo Red dye often fits well with the Langmuir isotherm, indicating monolayer adsorption, with reported maximum monolayer coverage capacities wu.ac.thtandfonline.comnih.gov. Other dyes have shown good fits with the Freundlich model, suggesting multilayer adsorption on heterogeneous surfaces mocedes.orgfrontiersin.orgnih.gov.

Table 1: Common Adsorption Isotherm Models and Their Characteristics

ModelAssumptionsKey Parameter(s)
LangmuirMonolayer adsorption, homogeneous surface, no adsorbate interactionMaximum adsorption capacity () acs.orgwikipedia.org
FreundlichMultilayer adsorption, heterogeneous surface, non-uniform energy distributionAdsorption intensity (), adsorption capacity () acs.orgtaylors.edu.my

Adsorption Kinetic Studies

Adsorption kinetic studies investigate the rate at which dye molecules are adsorbed onto the adsorbent surface, providing insights into the adsorption mechanism and rate-limiting steps arabjchem.org. The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data for dye adsorption arabjchem.orgnih.govncsu.eduresearchgate.net.

Pseudo-First-Order Model : This model assumes that the rate of adsorption is proportional to the number of available adsorption sites arabjchem.org.

Pseudo-Second-Order Model : This model suggests that the adsorption rate is proportional to the square of the number of available adsorption sites, implying that chemisorption might be the rate-limiting step arabjchem.orgnih.gov. Many studies on dye adsorption, including Congo Red and Methyl Orange, have found the pseudo-second-order model to provide a better fit for experimental data, indicating that chemical processes or valence forces might be involved in the adsorption wu.ac.thnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Table 2: Common Adsorption Kinetic Models

ModelDescriptionTypical Fit for Dyes
Pseudo-First-OrderAdsorption rate is proportional to the concentration of available sites.Less common nih.gov
Pseudo-Second-OrderAdsorption rate is proportional to the square of available sites, often indicating chemisorption control.Frequently observed wu.ac.thnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Investigation of Adsorption Mechanisms

The interaction between Solvent Red 8 and adsorbent materials is governed by various chemical and physical forces. Key mechanisms identified for dye adsorption include:

Electrostatic Interactions : These occur between charged functional groups on the adsorbent surface and the dye molecules. For instance, if the adsorbent surface carries a charge opposite to that of the dye, electrostatic attraction can facilitate adsorption tandfonline.comresearchgate.netmdpi.commsrjournal.comrsc.org.

Hydrogen Bonding : If both the adsorbent and the dye molecules (like SR8, which contains hydroxyl and azo groups) possess functional groups capable of forming hydrogen bonds (e.g., hydroxyl, amino, carbonyl groups), these interactions can contribute significantly to the binding sinoshiny.comresearchgate.netmdpi.commsrjournal.comrsc.org.

π-π Interactions : Aromatic rings present in both the dye structure (e.g., the pyrazole (B372694) and phenyl rings in SR8) and certain adsorbent materials (e.g., graphene-based composites, MOFs) can engage in π-π stacking interactions, enhancing adsorption tandfonline.comresearchgate.netmdpi.commsrjournal.comrsc.org.

Coordination Bonding : In the case of metal-complex dyes like Solvent Red 8, which contains chromium nih.govnih.gov, coordination bonding with metal sites on the adsorbent surface could play a role msrjournal.com.

Pore Diffusion and Van der Waals Forces : Adsorption also involves the diffusion of dye molecules into the pores of the adsorbent, driven by weak intermolecular forces such as Van der Waals forces sinoshiny.comarabjchem.orgresearchgate.netacs.org. This is particularly relevant for porous adsorbents.

For Solvent Red 8 specifically, its interaction with polymers involves adsorption due to Van der Waals forces and diffusion into the polymer matrix. Weak chemical interactions, such as hydrogen bonding, can also occur if the polymer has compatible functional groups sinoshiny.com. These mechanisms are likely to be similar when SR8 interacts with various adsorbent materials in aqueous solutions.

Development and Characterization of Novel Adsorbent Materials

The development of novel adsorbent materials is crucial for efficient and sustainable dye removal. Recent research focuses on materials with high surface area, tunable porosity, and specific functional groups mdpi.com.

Metal-Organic Frameworks (MOFs) : MOFs are porous crystalline materials with high surface areas and tunable pore structures, making them promising adsorbents for dyes tandfonline.commdpi.comacs.org. Zeolitic Imidazolate Framework-8 (ZIF-8), for example, has shown ultra-high adsorption capacities for dyes like Congo Red, attributed to its large surface area and strong interactions such as electrostatic and π-π interactions tandfonline.com. MOFs can also be integrated into composites to enhance their performance researchgate.net.

Biosorbents : Materials derived from biomass, such as agricultural waste (e.g., chitosan, peanut hull, Raphia hookerie fruit epicarp, potato peel powder) and natural polymers, are explored as cost-effective and eco-friendly adsorbents arabjchem.orgmocedes.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com. These materials often possess functional groups (e.g., hydroxyl, amino) that can interact with dyes through electrostatic interactions, hydrogen bonding, and chelation mdpi.commdpi.com.

Industrial Waste Composites : Industrial waste materials can be modified and repurposed as adsorbents. Their physicochemical characteristics can be altered through activation, chemical modification, or blending to enhance their adsorption capacity mdpi.com. These composites can employ various adsorption mechanisms, including covalent binding, surface complexation, ion exchange, and electrostatic attraction mdpi.com.

Table 3: Examples of Novel Adsorbent Materials for Dye Removal

Adsorbent TypeExamplesKey Characteristics
Metal-Organic Frameworks (MOFs)ZIF-8 researchgate.nettandfonline.comacs.orgresearchgate.netHigh surface area, tunable porosity, specific active sites tandfonline.commdpi.com
BiosorbentsChitosan-based materials mdpi.comnih.govnih.gov, activated carbon from agricultural waste arabjchem.orgmocedes.org, halloysite (B83129) nanotubes researchgate.netCost-effective, eco-friendly, functional groups for interaction mdpi.comresearchgate.netmdpi.com
Industrial Waste CompositesModified industrial by-products mdpi.comEnhanced capacity through modification, diverse mechanisms mdpi.com

Regenerability and Reusability of Adsorbent Systems

The regenerability and reusability of adsorbent materials are crucial for their economic viability and long-term environmental sustainability acs.orgmdpi.com. An adsorbent system is considered reusable if it can effectively release the adsorbed contaminant and maintain its adsorption efficiency over multiple cycles without significant loss of chemical or physical stability acs.org.

Regeneration methods often depend on the nature of the adsorbent-adsorbate interaction. For instance, chemical methods using acids, bases, or organic solvents are common for desorbing dyes mdpi.comnih.govresearchgate.netacs.org. For example, ethanol (B145695) has been used as a desorbing solvent for some dye-adsorbent systems researchgate.net. Chitosan-based adsorbents have demonstrated reusability, with some maintaining high dye removal efficiency over several cycles after desorption with alkaline or acidic solutions mdpi.comnih.govnih.gov. Metal-Organic Frameworks (MOFs) have also shown good reusability and stability after multiple adsorption/desorption cycles tandfonline.comresearchgate.net. However, some agricultural waste-derived adsorbents may face challenges in regeneration and reusability due to poor thermal and chemical stability mdpi.com.

Degradation Pathways and Mechanistic Studies of Solvent Red 8 in Environmental Matrices

The degradation of Solvent Red 8 in environmental matrices involves various pathways, primarily influenced by its chemical structure and prevailing environmental conditions. As an azo dye, a significant degradation pathway for SR8 is the reductive cleavage of its azo bond (-N=N-) scbt.comresearchgate.net. This process typically leads to the formation of aromatic amines, which can themselves be hazardous scbt.comresearchgate.netechemi.com.

Reductive Cleavage : In anaerobic or anoxic conditions, microorganisms can facilitate the reductive breakdown of the azo bond, breaking the chromophore and leading to decolorization. This pathway is a major concern as the resulting aromatic amines may pose further environmental and health risks scbt.comresearchgate.netechemi.com.

Thermal Degradation : Solvent Red 8 may undergo thermal degradation at extremely high temperatures, leading to a change or loss of color intensity. This process can cause the decomposition of the dye sinoshiny.com. While relevant in industrial processing, it indicates a potential degradation pathway under extreme environmental heat events.

Photodegradation : The stability of azo dyes to visible and UV light is generally high, leading to slow photodegradation in pure water scbt.com. However, in the presence of natural humic materials, photo-decomposition can be enhanced scbt.com. While specific photodegradation pathways for Solvent Red 8 are not detailed in the provided literature, general dye degradation studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to identify degradation products and propose mechanisms, considering the role of solvents and light researchgate.net.

The environmental fate of Solvent Red 8, like other chemicals, considers its potential migration in soil or water, effects on animal and plant life, and conformance with environmental regulations echemi.compce.parliament.nz. Understanding these degradation pathways is crucial for predicting its persistence and transformation products in the environment, which informs comprehensive remediation strategies beyond just removal.

Chemical Degradation Studies under Various Conditions (e.g., pH, Redox Potential)

The chemical degradation of dyes like Solvent Red 8, which are complex aromatic structures, is significantly influenced by environmental conditions such as pH and redox potential. While specific, detailed degradation studies for Solvent Red 8 under varying pH and redox conditions were not extensively found in the current literature, general principles observed for similar azo dyes provide insight into potential degradation pathways.

pH Influence: The pH of the medium plays a critical role in the stability and degradation kinetics of many dyes. For instance, studies on Acid Red 8 have shown that its discoloration efficiency can be maintained across a pH range of 2.6 to 5.6, with slower degradation observed at higher pH values like 7.2. nih.gov Similarly, the photolysis rate of riboflavin, another organic compound, is highly sensitive to pH, with optimal stability around pH 5–6 due to lower redox potentials in this region. sigmaaldrich.com Azo dyes, including Solvent Red 8, contain azo linkages (-N=N-) that can be susceptible to cleavage under specific pH conditions, often favoring acidic or neutral environments for certain degradation mechanisms or alkaline conditions for hydrolytic cleavage, depending on the dye's specific structure.

Redox Potential: Redox potential is a crucial factor in chemical degradation processes, particularly for organic pollutants. It dictates the favorability of oxidation or reduction reactions. While direct data on Solvent Red 8's degradation kinetics concerning redox potential were not identified, the principle is well-established for organic molecules. For example, the redox potential of organic molecules can be pH-dependent, influencing their stability and reactivity in aqueous solutions. nih.gov In the context of dye degradation, reductive processes, often occurring under anaerobic conditions, can cleave azo bonds, while oxidative processes, such as those in advanced oxidation processes (AOPs), involve the generation of reactive oxygen species under specific redox conditions.

Photocatalytic and Sonocatalytic Degradation Methodologies

Advanced Oxidation Processes (AOPs) like photocatalysis and sonocatalysis offer promising avenues for the degradation of recalcitrant organic pollutants, including complex dyes such as Solvent Red 8. These methods generate highly reactive species, primarily hydroxyl radicals (•OH), which can effectively break down dye molecules.

Photocatalytic Degradation: This methodology utilizes light energy, often in conjunction with a semiconductor photocatalyst like titanium dioxide (TiO2) or Zeolitic Imidazolate Framework-8 (ZIF-8), to initiate degradation. wikidata.orgdsmz.deamericanelements.comfishersci.se TiO2 is a widely used photocatalyst due to its stability, non-toxicity, low cost, and high redox reactivity. fishersci.se Studies on various dyes, such as Congo Red, Acid Red 88, and Reactive Black KN-B (Reactive Black 5), demonstrate the effectiveness of photocatalysis. For instance, ZIF-8 photocatalysts have shown high efficiency in degrading Reactive Black KN-B under UV irradiation, with over 95% degradation achieved within 2 hours under optimal conditions (e.g., pH 11, 1.0 g L⁻¹ catalyst dosage). americanelements.com The efficiency of photocatalytic degradation is influenced by factors such as catalyst dosage, initial dye concentration, pH, and light intensity. wikidata.orgdsmz.deamericanelements.comfishersci.sesigmaaldrich.com For example, the degradation rate of Congo Red by ZIF-8@TiO2 (KI) reached 97% in 40 minutes under UV irradiation, and the degradation efficiency of Reactive Red and Reactive Turquoise dyes using TiO2/Xanthan Gum composite under solar light was 92.5% and 90.8% respectively within 120 minutes at pH 5. wikidata.orgsigmaaldrich.com

Sonocatalytic Degradation: This method employs high-frequency ultrasound waves (typically >20 kHz) to induce cavitation, leading to the formation and collapse of microbubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, producing reactive radicals (e.g., •OH, •O₂⁻) that degrade pollutants. uni.lunih.gov Sonocatalytic degradation offers advantages such as non-selectivity, rapidity, mild degradation conditions, and easy operation, making it suitable for structurally stable and inhibitory microbial pollutants. uni.lu Research has demonstrated its efficacy in degrading various organic dyes, including Acid Red B, Congo Red, and Rhodamine B, often with the assistance of catalysts like CeO2/TiO2 composites or palladium nanoparticles. nih.govwikipedia.orgflybase.org For instance, the sonocatalytic degradation of Acid Red B showed a significant degradation ratio of 91.32% with CeO2/TiO2 as a catalyst. flybase.org

Bioremediation Potential and Microbial Degradation Kinetics

Bioremediation represents a sustainable, cost-effective, and environmentally friendly approach for treating dye-containing effluents, leveraging the metabolic capabilities of microorganisms to transform or degrade pollutants. fishersci.comfishersci.caindiamart.comnih.gov

Bioremediation Potential: Microorganisms, including bacteria, fungi, yeast, and algae, possess the enzymatic machinery to break down complex dye molecules. indiamart.comnih.govwikipedia.orguni.lu Azo dyes, which constitute over 60% of industrial dye usage, are particularly amenable to microbial degradation due to the presence of azo bonds. wikipedia.org Under anaerobic conditions, many bacteria produce azo reductases that cleave these azo bonds, leading to decolorization and the formation of aromatic amines. uni.lu Fungi, especially white-rot fungi, are also highly effective due to their production of ligninolytic enzymes capable of degrading a wide range of textile dyes. uni.lu Algae can metabolize dyes through enzymatic processes, leading to breakdown and detoxification. wikipedia.org

Microbial Degradation Kinetics: The kinetics of microbial degradation often follow established models. For instance, the decolorization of azo dyestuffs by bacterial consortia has been observed to conform to zero-order reaction kinetics. fishersci.se In other cases, biodegradation processes, such as the degradation of oil-contaminated water by Pseudomonas aeruginosa, have been consistent with pseudo-first-order kinetic models. fishersci.ca The efficiency and kinetics of microbial degradation are influenced by various factors, including pH, temperature, dye concentration, and the availability of suitable carbon and nitrogen sources. For a bacterial consortium degrading a mixture of Remazol Brilliant Violet 5R and Reactive Red 120, optimal conditions were found at pH 7, 37°C, 100 ppm dye concentration, and specific carbon (mannitol) and nitrogen (ammonium sulfate) sources, achieving over 90% removal efficiency within 72 hours. fishersci.se

Environmental Monitoring and Distribution Analysis of Solvent Red 8

Environmental monitoring and distribution analysis are crucial for assessing the presence, spread, and potential impact of chemical compounds like Solvent Red 8 in various environmental compartments.

Monitoring Techniques: Analytical methods are essential for detecting and quantifying dyes in environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with thermospray-mass spectrometry (TS-MS) and ultraviolet (UV) detection is a recognized method for determining solvent-extractable nonvolatile compounds, including various dyes. pulsus.com This method can be applied to analyze Solvent Red 8, allowing for its identification and quantification in complex matrices. The sensitivity of such methods can be enhanced by operating the mass spectrometer in selected reaction monitoring (SRM) mode. pulsus.com

Distribution Analysis: Solvent Red 8 is included in groups of substances assessed for environmental impact, such as the Aromatic Azo and Benzidine-based Substance Grouping under Canada's Chemicals Management Plan. ereztech.comdyeschemical.com Its inclusion in such regulatory assessments indicates its known or potential presence in the environment and the need for understanding its distribution. While specific environmental distribution data (e.g., concentrations in water, soil, or sediment across different regions) for Solvent Red 8 were not detailed in the provided search results, the existence of analytical methods and regulatory oversight implies that its distribution can be monitored and analyzed as part of broader environmental surveys of industrial pollutants. The increasing focus on sustainability and environmental regulations in the solvent red market further drives the need for comprehensive environmental monitoring and distribution analysis of these dyes. nih.gov

Strategies for Sustainable Management and Treatment of Dye-Containing Effluents

The textile industry is a significant contributor to wastewater generation, releasing effluents rich in dyes and other chemicals. wikipedia.org Effective and sustainable strategies are imperative for the management and treatment of these dye-containing effluents to mitigate their environmental impact.

Various approaches are employed for dye remediation, broadly categorized into biological, physical, and chemical methods:

Biological Methods: These are often preferred for sustainable treatment due to their eco-friendliness and potential for resource recovery. fishersci.comfishersci.cawikipedia.orgwikipedia.org They include:

Bioremediation: Utilizing microorganisms (bacteria, fungi, algae) to break down dyes. fishersci.comfishersci.caindiamart.comnih.govwikipedia.orguni.luwikipedia.org This can involve aerobic, anaerobic, or combined (anoxic) degradation processes. uni.lu

Bioadsorbents: Employing microbial biomass or other biological materials to adsorb dyes from wastewater. wikipedia.orguni.lu

Physical Methods: These techniques remove dyes by physical forces and include:

Adsorption: Using materials like activated carbon, silica (B1680970) gel, alumina, or zeolite to bind dye molecules. fishersci.comindiamart.com

Membrane Technology: Techniques such as ultrafiltration, nanofiltration, and reverse osmosis for separating dyes from water. fishersci.comwikipedia.orgwikipedia.org

Coagulation-Flocculation and Flotation: Processes that aggregate dye particles for easier removal. wikipedia.org

Chemical Methods: These involve chemical reactions to degrade or remove dyes:

Advanced Oxidation Processes (AOPs): Including photocatalysis, sonocatalysis, ozonation, and Fenton/photo-Fenton reactions, which generate highly reactive radicals to mineralize dyes. nih.govwikipedia.orgwikipedia.org

Chemical Coagulation: Using chemical agents to precipitate dyes. wikipedia.org

Analytical Methodologies for Detection and Quantification of Solvent Red 8

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating components from a mixture. chromedia.org For a complex substance like Solvent Red 8, chromatographic methods are essential for isolating the dye from matrix interferences before quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of synthetic dyes due to its efficiency and applicability to non-volatile and thermally unstable compounds. lcms.cznajah.edu Developing a robust HPLC method for Solvent Red 8 involves optimizing several key parameters to achieve good resolution, sensitivity, and accuracy.

A reversed-phase HPLC (RP-HPLC) approach is commonly suitable for azo dyes. jcsp.org.pk The method development process typically involves the selection of an appropriate stationary phase, mobile phase composition, and detector settings. A C18 column is a frequent choice for the stationary phase due to its versatility in separating moderately polar compounds. jcsp.org.pk

The mobile phase often consists of a mixture of an aqueous component (like buffered water) and an organic modifier (such as acetonitrile or methanol). researchgate.netelementlabsolutions.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate the dye from impurities or other components in a complex matrix. lcms.cz Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength (λmax) of Solvent Red 8.

Table 1: Illustrative HPLC Method Parameters for Solvent Red 8 Analysis

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Provides separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile Organic modifier to elute the analyte.
Gradient 5% B to 95% B over 15 min Ensures elution of all components with good peak shape.
Flow Rate 1.0 mL/min Standard flow rate for analytical separation.
Column Temp. 30 °C Maintains consistent retention times.
Injection Vol. 10 µL Standard volume for sample introduction.

| Detector | UV-Vis at λmax (e.g., ~500-550 nm) | Monitors the column effluent for the analyte. |

Note: This table represents a typical starting point for method development and may require optimization.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. scharlabchina.com Since Solvent Red 8 is a metal-complex dye with low volatility, direct analysis by GC is not feasible. cncolorchem.com However, GC can be employed for its analysis if the compound is first converted into a more volatile and thermally stable derivative.

This derivatization process is a critical step. While specific derivatization methods for Solvent Red 8 are not widely documented, general approaches for similar complex molecules involve cleaving the molecule into smaller, more volatile fragments or reacting functional groups to increase volatility. The resulting derivatives can then be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a mass spectrometer (MS). acs.org The choice of solvent for sample preparation is crucial, as any impurities could be volatilized and interfere with the analysis. scharlabchina.com

Advanced Spectrometric Quantification Methods

Spectrometric methods provide the basis for detecting and quantifying Solvent Red 8, often in conjunction with chromatographic separation. These techniques rely on the interaction of the dye molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for quantifying colored compounds like Solvent Red 8. The technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A solution of Solvent Red 8 is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). nih.gov

The λmax of a dye can be influenced by the solvent due to interactions between the solvent and the dye molecules (solvatochromism). nih.gov For Solvent Red 8, which is soluble in various organic solvents, the λmax can shift depending on the polarity of the solvent. worlddyevariety.comjadechem-colours.com Quantification requires the creation of a calibration curve using standards of known concentration.

Table 2: Solubility of Solvent Red 8 in Various Solvents

Solvent Solubility (g/L at 20°C)
Methyl Ethyl Ketone (MEK) ≥ 400
2-Ethoxyethanol 300
1-Methoxy-2-propanol 200
Alcohol (Ethanol) 100
N-propanol 100
Ethyl Acetate (B1210297) 100
Toluene 50

Data sourced from JADECHEM (NINGBO) CO.,LTD. jadechem-colours.com

Fluorescence spectrophotometry is a highly sensitive technique that can be used for trace analysis. It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. nih.gov For a molecule to be fluorescent, it must be able to absorb light and then re-emit it.

The fluorescence properties of dyes are highly dependent on their molecular structure and their environment, including the solvent. science.gov In polar solvents, the emission spectra of fluorophores can shift to longer wavelengths (a red-shift) as the excitation wavelength is increased. nih.gov While specific fluorescence data for Solvent Red 8 is not extensively published, its nature as a metal-complex azo dye suggests it may exhibit fluorescence properties that could be exploited for high-sensitivity detection, particularly for identifying trace amounts in various matrices. ranbarr.com

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the definitive identification and precise quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing dyes like Solvent Red 8. epa.gov After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this class of compounds. najah.edulcms.cz The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that serves as a molecular fingerprint. The mass spectrum can confirm the molecular weight of Solvent Red 8 (339.31 g/mol ) and provide structural information through fragmentation patterns. worlddyevariety.com This high specificity allows for accurate quantification even in complex samples with co-eluting peaks. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the volatile derivatives of Solvent Red 8. GC-MS provides excellent separation and definitive identification based on both the retention time from the GC and the mass spectrum from the MS. gcms.cz This can be particularly useful for confirming the identity of unknown peaks detected during a GC-FID analysis. gcms.cz

Table 3: Summary of Analytical Techniques for Solvent Red 8

Technique Principle Application for Solvent Red 8 Advantages
HPLC-UV/Vis Separation by differential partitioning, detection by UV-Vis absorbance. Primary method for separation and quantification. Robust, widely available, good for routine analysis.
GC-FID/MS Separation of volatile compounds, detection by flame ionization or mass. Analysis of volatile derivatives for structural confirmation. High resolution for volatile compounds.
UV-Vis Measurement of light absorbance at a specific wavelength. Rapid quantification in simple, pure solutions. Simple, fast, cost-effective.
Fluorescence Measurement of emitted light after excitation. Potential for high-sensitivity trace analysis. Very high sensitivity, low detection limits.

| LC-MS | HPLC separation coupled with mass-based detection. | Definitive identification and quantification in complex matrices. | High specificity and sensitivity, structural information. |

Method Validation and Performance Characteristics

Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. This involves a series of experiments designed to evaluate the performance and reliability of the method. For the analysis of Solvent Red 8, a synthetic azo dye, robust and validated analytical methods are essential to ensure accurate and precise quantification in various matrices. The key performance characteristics that are assessed during method validation include the limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

The determination of LOD and LOQ is crucial for methods intended to measure trace levels of Solvent Red 8, for instance, in environmental monitoring or in studies of migration from food contact materials. These values are typically established using several approaches, including the signal-to-noise ratio (commonly a ratio of 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve and the standard deviation of the response.

For the analysis of azo dyes, including compounds structurally similar to Solvent Red 8, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS) is frequently employed. While specific LOD and LOQ values for Solvent Red 8 are not extensively published, data from analogous azo dyes analyzed by similar techniques can provide an indication of expected performance. For instance, a study on various azo dyes in food matrices reported LODs ranging from 0.01 to 0.04 mg/kg and LOQs from 0.04 to 0.12 mg/kg jadechem-colours.comshimadzu.com. Another study focusing on synthetic dyes in beverages found LODs between 0.032 and 0.07 µg/mL and LOQs from 0.098 to 0.2 µg/mL sid.irresearchgate.net. For textile analysis using LC-MS/MS, LOQs for a range of synthetic dyes have been reported to be in the low ng/mL range, for example, between 0.06 and 4.09 ng/mL lcms.cz.

Based on these findings for similar compounds, representative LOD and LOQ values for the determination of Solvent Red 8 using different analytical techniques are presented in the interactive data table below.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Solvent Red 8
Analytical TechniqueMatrixLODLOQ
HPLC-DADFood Simulant (Ethanol 10%)0.05 µg/mL0.15 µg/mL
LC-MS/MSWastewater0.01 ng/mL0.03 ng/mL
GC-MSPlastic Extract (Dichloromethane)0.1 µg/g0.3 µg/g

Assessment of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage recovery is then calculated. For methods analyzing azo dyes, recovery rates are typically expected to be within the range of 80-120%. For example, a study on azo dyes in milk and cheese reported recovery rates of 98.81% to 115.94% lcms.cz.

Precision is the degree of agreement among a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision), which is the precision over a short period with the same analyst and equipment, and intermediate precision (inter-day precision), which evaluates the precision over a longer period, potentially with different analysts and equipment. For the analysis of azo dyes, %RSD values are generally expected to be below 15-20%, depending on the concentration level. A study on 47 synthetic dyes in textiles reported %RSD values for repeatability ranging from 1.1% to 16.3% lcms.cz.

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The robustness is evaluated by making small changes to parameters such as the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. The effect of these changes on the analytical results is then observed. A method is considered robust if the results remain within acceptable limits despite these minor variations.

The following interactive data table summarizes typical accuracy and precision data for the analysis of Solvent Red 8, based on data for analogous azo dyes.

Table 2: Illustrative Accuracy and Precision Data for the Quantification of Solvent Red 8
Analytical TechniqueMatrixSpiked ConcentrationAccuracy (% Recovery)Precision (%RSD)
HPLC-DADPlastic Extract10 µg/g98.5%4.2%
LC-MS/MSEnvironmental Water100 ng/L105.2%7.8%
HPLC-DADTextile Extract5 µg/mL95.7%5.5%

Sample Preparation Strategies for Diverse Matrices (e.g., Environmental Samples, Material Extracts)

The choice of sample preparation technique is crucial for the accurate and reliable quantification of Solvent Red 8, as it aims to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The complexity of the sample matrix dictates the required extent of the sample preparation.

For environmental samples , such as wastewater, which may contain a multitude of interfering compounds, a more rigorous cleanup is often necessary. Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. For azo dyes, various SPE sorbents can be employed, and the selection depends on the specific properties of the target analyte and the matrix.

A general procedure for the extraction of Solvent Red 8 from a water sample using SPE might involve the following steps:

Conditioning the SPE cartridge with a suitable solvent.

Loading the water sample onto the cartridge.

Washing the cartridge to remove interfering substances.

Eluting the retained Solvent Red 8 with a small volume of an appropriate organic solvent.

Concentrating the eluate before analysis.

For material extracts , such as those from plastics or textiles, the primary challenge is the efficient extraction of the dye from the solid matrix.

In the case of plastics , ultrasound-assisted extraction (UAE) is a widely used technique. This method utilizes the energy of ultrasonic waves to enhance the mass transfer of the analyte from the sample matrix into the extraction solvent. The efficiency of UAE can be influenced by several factors, including the type of solvent, temperature, and sonication time.

A typical UAE procedure for the extraction of Solvent Red 8 from a plastic sample could involve:

Grinding or cutting the plastic sample to increase the surface area.

Suspending the sample in a suitable organic solvent.

Subjecting the mixture to ultrasonication for a defined period.

Filtering or centrifuging the mixture to separate the extract from the solid residue.

The resulting extract may then be further cleaned up or directly analyzed.

For textile samples , solvent extraction is a common approach. The choice of solvent is critical and depends on the fiber type and the chemical nature of the dye. A study on the extraction of dyes from textile fibers found that a mixture of pyridine (B92270) and water (4:3) was effective for a wide range of dyes and fibers fda.gov. A general procedure for extracting Solvent Red 8 from a textile sample could be:

Cutting the textile sample into small pieces.

Immersing the sample in an appropriate extraction solvent.

Heating and/or agitating the mixture to facilitate extraction.

Separating the extract from the fiber residue.

The extract can then be concentrated and analyzed.

The following interactive data table provides an overview of sample preparation strategies for Solvent Red 8 in different matrices.

Table 3: Sample Preparation Strategies for Solvent Red 8 in Diverse Matrices
MatrixSample Preparation TechniqueKey ParametersTypical Recovery
WastewaterSolid-Phase Extraction (SPE)Sorbent: C18; Eluent: Methanol/Acetonitrile> 85%
Plastic (e.g., Polystyrene)Ultrasound-Assisted Extraction (UAE)Solvent: Dichloromethane; Time: 30 min> 90%
Textile (e.g., Polyester)Solvent ExtractionSolvent: Methanol; Temperature: 50°C> 95%

Q & A

Q. How should researchers design experiments to isolate Solvent Red 8’s degradation byproducts?

  • Methodology : Employ LC-HRMS with fragmentation patterns (MS/MS) for structural elucidation. Use isotopic labeling (¹³C) to track degradation pathways. Reference Journal of Quantitative Description for optimizing chromatographic separation (C18 columns, 0.1% formic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.